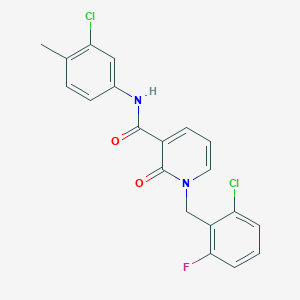![molecular formula C17H14FN3O3 B2663388 4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-32-6](/img/structure/B2663388.png)
4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative. It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The exact structure is not clearly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Chromosome Differentiation
One study explored the fluorescent properties of a related compound, Fluram (Fluorescamine; 4-phenylspiro(furan-2(3H),1'-phthalan)-3,3'-dione), demonstrating its effectiveness in differentiating chromosome regions in mouse and human genomes. This study highlighted the compound's ability to induce species-dependent chromosome banding patterns, revealing a heterogeneous distribution of chromosomal proteins (Cuéllar et al., 1991).
Synthesis and Structural Analysis
Another research focused on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, examining their structural and electronic properties through theoretical calculations. This study provided insights into the molecules' electronic properties and relative energies, contributing to a deeper understanding of similar compounds (Essa & Jalbout, 2008).
Drug Design and Molecular Interaction
Research on the compound tegafur, a 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4(1H,3H)-dione, offers insights into its molecular electrostatic potential surfaces and electronic properties. This study aids in understanding the selectivity and effectiveness of prodrugs over drugs like 5-fluorouracil, providing a foundation for the design of more effective chemotherapy drugs (Prasad et al., 2010).
Hydrogen Bonding and Quantum Chemistry
Investigations into the hydrogen bonding sites of pyrimidine compounds derivatives provide valuable information on the molecular interactions and stability of these compounds. Through quantum chemistry methods, specific nitrogen atoms in the pyrimidine nucleus have been identified as major hydrogen bonding sites, offering insights into the molecular structure and interactions of related compounds (Traoré et al., 2017).
Material Science Applications
Research on donor-acceptor copolymers incorporating similar structural motifs demonstrates their potential for use in organic field-effect transistors and polymer solar cells. The study highlights the importance of the compound's structural features, such as the electron-deficient nature and planar structure, for achieving high conductivity and electron mobility, paving the way for advanced electronic materials (Yuan et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQWSDAGNALPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


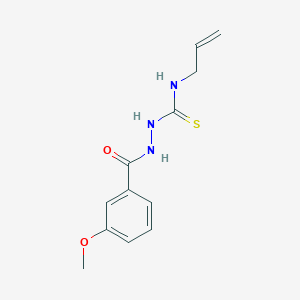
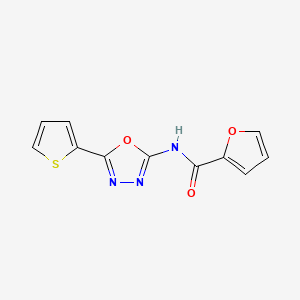
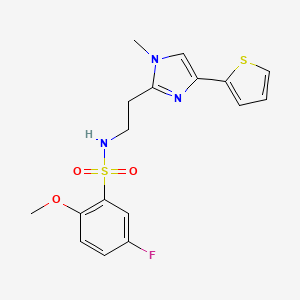
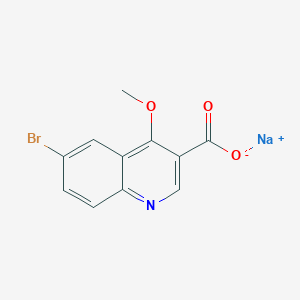

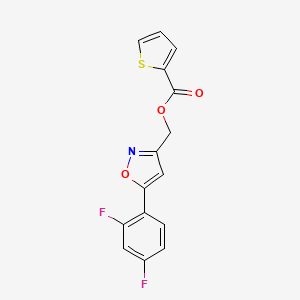
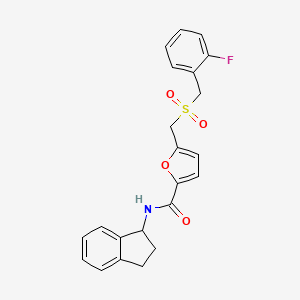
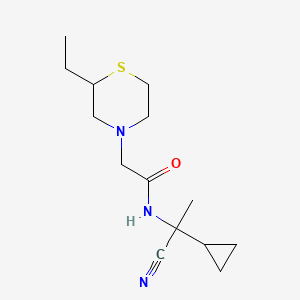
![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)
